molecular formula C14H14N4OS2 B2356413 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea CAS No. 2034342-19-1

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2356413
CAS No.: 2034342-19-1
M. Wt: 318.41
InChI Key: PNGRDDWBRGZNNO-UHFFFAOYSA-N
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Description

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C14H14N4OS2 and its molecular weight is 318.41. The purity is usually 95%.
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Biological Activity

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea is a synthetic organic compound that features a complex structure composed of pyrazole and thiophene moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Structure and Synthesis

The molecular formula for this compound is C14H16N4S2C_{14}H_{16}N_{4}S_{2}, and its synthesis typically involves multi-step organic reactions. Initial steps may include the preparation of pyrazole and thiophene intermediates, followed by their coupling with urea derivatives under specific conditions to yield the final product .

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives of pyrazole and thiophene have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often fall within the range of 250 μg/mL .

Anti-inflammatory Properties

The compound has been evaluated for its potential as an anti-inflammatory agent. Studies suggest that it may inhibit key inflammatory mediators such as TNFα and IL-17. In vitro assays have demonstrated IC50 values in the nanomolar range, indicating potent activity against inflammation-related pathways .

Anticancer Activity

The pyrazole moiety has been recognized for its anticancer properties. Compounds similar to this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis through mechanisms involving P53 activation .

The biological effects of this compound are believed to be mediated through interactions with specific molecular targets, including enzymes and receptors. The presence of the pyrazole and thiophene rings facilitates π-π stacking interactions and hydrogen bonding, which enhances binding affinity to biological targets.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antibacterial Study : A series of pyrazole derivatives were synthesized and tested for antibacterial activity. The results indicated that modifications at specific positions on the pyrazole ring could significantly enhance antimicrobial efficacy against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Evaluation : In a study assessing the anti-inflammatory potential of various thiophene-based compounds, specific derivatives exhibited significant inhibition of cytokine release in LPS-stimulated macrophages, suggesting a promising therapeutic application in inflammatory diseases .
  • Anticancer Research : A recent investigation into the anticancer properties of pyrazole-containing compounds revealed that certain derivatives could effectively induce apoptosis in cancer cell lines through P53-mediated pathways, highlighting their potential as chemotherapeutic agents .

Properties

IUPAC Name

1-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-3-thiophen-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS2/c19-14(17-13-3-1-7-21-13)15-9-12(11-4-8-20-10-11)18-6-2-5-16-18/h1-8,10,12H,9H2,(H2,15,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGRDDWBRGZNNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNC(=O)NC2=CC=CS2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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